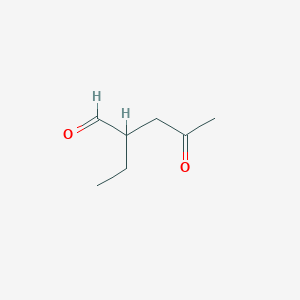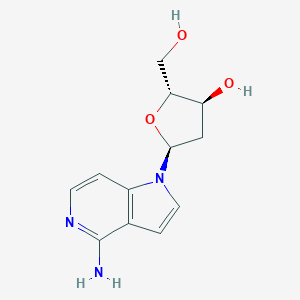
Peptide C20W
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptides are short chains of amino acids that play a crucial role in various biological functions, including cell signaling, immune response, and hormone regulation. Peptide C20W is a synthetic peptide that has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of peptide C20W involves its ability to disrupt the cell membrane of bacteria and fungi. It interacts with the lipid bilayer of the cell membrane, causing membrane destabilization and pore formation, ultimately leading to cell death. Moreover, peptide C20W has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune response and inflammation.
Effets Biochimiques Et Physiologiques
Peptide C20W exhibits several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory properties, and induction of apoptosis in cancer cells. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, peptide C20W has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Peptide C20W has several advantages for lab experiments, including its ease of synthesis, low cost, and stability under various conditions. Moreover, it exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. However, peptide C20W has some limitations, including its potential toxicity at high concentrations and limited solubility in aqueous solutions.
Orientations Futures
The potential therapeutic applications of peptide C20W are vast and diverse. Future research directions may include the development of novel drug delivery systems for peptide C20W, exploring its potential in combination therapy with other antimicrobial or anticancer agents, and investigating its efficacy in animal models of various diseases. Additionally, the structural modification of peptide C20W may lead to the development of more potent and selective analogs with improved pharmacological properties.
Conclusion:
Peptide C20W is a synthetic peptide with significant potential for therapeutic applications. It exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Future research directions may lead to the development of novel drug delivery systems and more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
Peptide C20W is synthesized using solid-phase peptide synthesis (SPPS) methodology, which involves stepwise addition of protected amino acids to a solid support. The peptide chain is elongated by coupling the N-terminus of the incoming amino acid to the C-terminus of the growing peptide chain. After the desired length is achieved, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Peptide C20W has been extensively studied for its therapeutic potential in various disease conditions, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent antimicrobial activity against a broad range of bacterial and fungal pathogens. Moreover, peptide C20W has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
123045-86-3 |
|---|---|
Nom du produit |
Peptide C20W |
Formule moléculaire |
C113H190N38O26 |
Poids moléculaire |
2497 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C113H190N38O26/c1-14-60(10)88(105(172)141-75(39-42-84(118)155)99(166)151-91(63(13)152)108(175)142-74(38-41-83(117)154)98(165)150-89(61(11)15-2)106(173)143-76(109(176)177)32-22-23-43-114)148-96(163)72(36-27-47-131-113(126)127)140-104(171)81(53-85(119)156)146-100(167)77(49-58(6)7)136-87(158)56-134-94(161)70(34-25-45-129-111(122)123)139-102(169)79(51-64-28-18-17-19-29-64)144-103(170)80(52-65-54-132-68-31-21-20-30-66(65)68)145-101(168)78(50-59(8)9)147-107(174)90(62(12)16-3)149-97(164)73(37-40-82(116)153)135-86(157)55-133-93(160)69(33-24-44-128-110(120)121)138-95(162)71(35-26-46-130-112(124)125)137-92(159)67(115)48-57(4)5/h17-21,28-31,54,57-63,67,69-81,88-91,132,152H,14-16,22-27,32-53,55-56,114-115H2,1-13H3,(H2,116,153)(H2,117,154)(H2,118,155)(H2,119,156)(H,133,160)(H,134,161)(H,135,157)(H,136,158)(H,137,159)(H,138,162)(H,139,169)(H,140,171)(H,141,172)(H,142,175)(H,143,173)(H,144,170)(H,145,168)(H,146,167)(H,147,174)(H,148,163)(H,149,164)(H,150,165)(H,151,166)(H,176,177)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61-,62-,63+,67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,88-,89-,90-,91-/m0/s1 |
Clé InChI |
RJTQWHPASFQMJA-DXVACXFISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Séquence |
LRRGQILWFRGLNRIQTQIK |
Synonymes |
peptide C20W |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



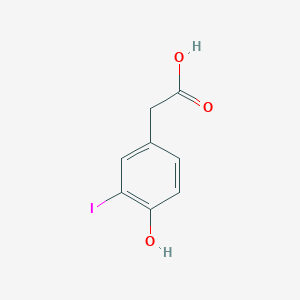

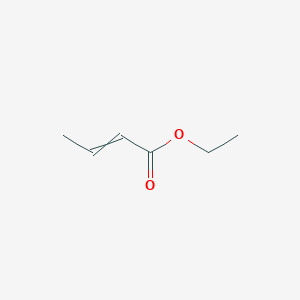
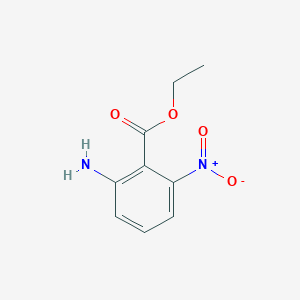
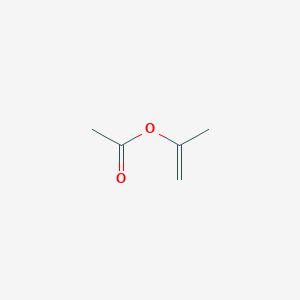

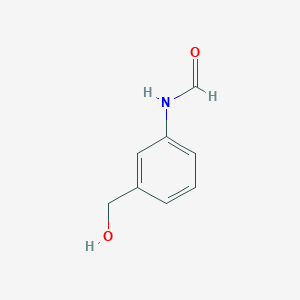
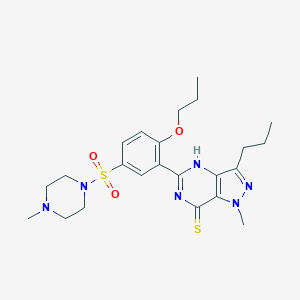
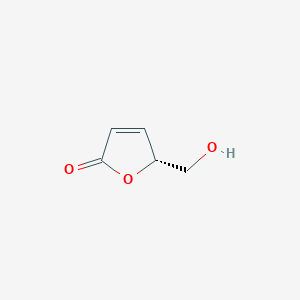
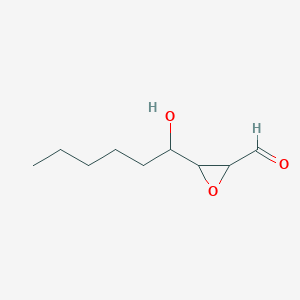
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
